Cas no 1340258-60-7 ((1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine)
![(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine structure](https://ja.kuujia.com/scimg/cas/1340258-60-7x500.png)
(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine
- (1-methyl-1h-pyrazolo[3,4-b]pyridin-5-yl)methanamine
- AT13446
- (1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine
- 1H-Pyrazolo[3,4-b]pyridine-5-methanamine, 1-methyl-
-
- インチ: 1S/C8H10N4/c1-12-8-7(5-11-12)2-6(3-9)4-10-8/h2,4-5H,3,9H2,1H3
- InChIKey: DMNAUFDGIJTOTG-UHFFFAOYSA-N
- ほほえんだ: N1(C)C2C(C=N1)=CC(=CN=2)CN
計算された属性
- せいみつぶんしりょう: 162.090546336g/mol
- どういたいしつりょう: 162.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7
- 疎水性パラメータ計算基準値(XlogP): -0.3
(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-191194-0.5g |
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine |
1340258-60-7 | 95% | 0.5g |
$847.0 | 2023-09-17 | |
Enamine | EN300-191194-0.1g |
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine |
1340258-60-7 | 95% | 0.1g |
$376.0 | 2023-09-17 | |
1PlusChem | 1P01BGZK-2.5g |
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine |
1340258-60-7 | 95% | 2.5g |
$2691.00 | 2023-12-22 | |
1PlusChem | 1P01BGZK-1g |
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine |
1340258-60-7 | 95% | 1g |
$1405.00 | 2023-12-22 | |
Aaron | AR01BH7W-2.5g |
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine |
1340258-60-7 | 95% | 2.5g |
$2950.00 | 2025-02-14 | |
Aaron | AR01BH7W-10g |
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine |
1340258-60-7 | 95% | 10g |
$6443.00 | 2023-12-16 | |
Aaron | AR01BH7W-1g |
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine |
1340258-60-7 | 95% | 1g |
$1519.00 | 2025-02-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02937-100mg |
(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine |
1340258-60-7 | 95% | 100mg |
¥1154.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02937-250mg |
(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine |
1340258-60-7 | 95% | 250mg |
¥1846.0 | 2024-04-24 | |
1PlusChem | 1P01BGZK-50mg |
{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine |
1340258-60-7 | 95% | 50mg |
$363.00 | 2023-12-22 |
(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine 関連文献
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamineに関する追加情報
(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine: A Comprehensive Overview
(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine, also known by its CAS number 1340258-60-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and potential applications in drug discovery. The structure of this compound features a pyrazolo[3,4-b]pyridine ring system with a methyl group at position 1 and a methanamine substituent at position 5. This unique arrangement contributes to its intriguing chemical properties and biological functionalities.
The synthesis of (1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine has been explored through various methodologies, with researchers focusing on optimizing reaction conditions to achieve high yields and purity. Recent studies have highlighted the use of microwave-assisted synthesis techniques, which not only accelerate the reaction process but also enhance the overall efficiency. These advancements have made it possible to scale up production for preclinical and clinical studies.
One of the most promising aspects of this compound is its potential as a therapeutic agent. Preclinical studies have demonstrated that (1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine exhibits potent anti-cancer activity, particularly against various human cancer cell lines. The compound has shown the ability to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for treating chronic inflammatory diseases.
The biological activity of this compound is closely tied to its ability to interact with key proteins and enzymes. For instance, recent research has revealed that (1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine acts as a selective inhibitor of certain kinases, which are critical players in cellular signaling processes. This selectivity is crucial for minimizing off-target effects and improving the safety profile of the compound as a potential drug.
In terms of pharmacokinetics, studies have shown that this compound exhibits favorable absorption and bioavailability profiles. Its ability to penetrate various tissues and reach therapeutic concentrations makes it an attractive candidate for systemic administration. Furthermore, preliminary toxicity studies indicate that (1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine has a relatively low toxicity profile at therapeutic doses, which is a positive indicator for its potential use in clinical settings.
The structural versatility of this compound also opens up avenues for further modification and optimization. Researchers are currently exploring the effects of substituting different groups at various positions on the pyrazolopyridine ring to enhance its biological activity and pharmacokinetic properties. These efforts are expected to yield derivatives with improved efficacy and reduced side effects.
In conclusion, (1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine represents a compelling example of how structural complexity can lead to promising biological activities. With ongoing research focusing on its synthesis, biological effects, and pharmacokinetics, this compound holds significant potential as a novel therapeutic agent in the treatment of various diseases. As further studies unfold, it is anticipated that this compound will contribute valuable insights into the development of next-generation drugs.
1340258-60-7 ((1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine) 関連製品
- 403716-64-3(Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate)
- 1261233-51-5([1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester)
- 5896-66-2(2-Bromo-1-(5,6,7,8-Tetrahydronaphthalen-2-Yl)Ethanone)
- 1159978-35-4(2,6-Bis(4-fluorophenyl)isonicotinaldehyde)
- 633327-38-5(2-(E)-2-(2-fluorophenyl)ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1780166-33-7(2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine)
- 2679931-25-8((3S)-3-(2,2,2-trifluoro-N-methylacetamido)butanoic acid)
- 1261938-17-3(5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol)
- 2172154-78-6(4-{N-ethyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}butanoic acid)
- 557757-32-1(4-bromo-2,5-dimethoxyphenol)
